4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
CAS No.:
Cat. No.: VC20209905
Molecular Formula: C20H27N7O3
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27N7O3 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C20H27N7O3/c21-19-22-18(23-20(24-19)27-7-9-28-10-8-27)13-26-5-3-25(4-6-26)12-15-1-2-16-17(11-15)30-14-29-16/h1-2,11H,3-10,12-14H2,(H2,21,22,23,24) |
| Standard InChI Key | YOWREYHALLAAPK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NC(=N4)N5CCOCC5)N |
Introduction
The compound 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic molecule that integrates several pharmacophoric elements, including a benzodioxole moiety, a piperazine ring, and a morpholine group attached to a triazine core. This structural diversity suggests potential applications in medicinal chemistry, particularly in drug development aimed at treating various diseases.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:
-
Step 1: Formation of the triazine core.
-
Step 2: Introduction of the morpholine group.
-
Step 3: Attachment of the benzodioxole-linked piperazine moiety.
These reactions often require precise control over conditions such as temperature, pressure, and solvent choice to ensure high yields and purity of the final product. Advanced techniques like microwave-assisted synthesis or continuous flow methods may enhance efficiency.
Potential Applications
Given its structural complexity and the presence of pharmacophoric groups, this compound could have potential applications in medicinal chemistry, particularly in areas such as:
-
Neuropharmacology: The benzodioxole and piperazine moieties are known to interact with various neurotransmitter receptors.
-
Antimicrobial or Antiviral Agents: The triazine core is often explored for its potential in developing antimicrobial or antiviral drugs.
Research Findings
While specific research findings on 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine are not detailed in the available literature, compounds with similar structural features have shown promise in various biological assays. For instance, triazine derivatives are known for their potential in drug development due to their ability to interact with biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | Benzodioxole and piperazine linked to a dimethylbutanone group | Potential applications in neuropharmacology and receptor binding studies. |
| 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | Triazine core with benzodioxole and piperazine moieties | Potential in drug development for treating various diseases. |
| 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | Integrates benzodioxole, piperazine, and morpholine groups on a triazine core | Potential applications in medicinal chemistry, though specific data is limited. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume